N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide
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Overview
Description
N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and an oxolane moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides. The oxolane moiety is incorporated through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding amines.
Scientific Research Applications
N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(2-methylphenyl)methyl]ethanediamide
- methyl N-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}carbamate
Uniqueness
N’-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide is unique due to the presence of the oxolane moiety, which may impart distinct chemical and biological properties compared to similar compounds. This structural feature can influence its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5S/c1-16-7-9-19(10-8-16)30(27,28)24-13-3-2-5-17(24)11-12-22-20(25)21(26)23-15-18-6-4-14-29-18/h7-10,17-18H,2-6,11-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMMMHOBHQVJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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